molecular formula C21H23NO4 B6210350 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid CAS No. 2649084-76-2

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid

Cat. No.: B6210350
CAS No.: 2649084-76-2
M. Wt: 353.4
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is a synthetic compound often used in organic chemistry and biochemistry. It is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions to reveal the free amino group.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides to form larger peptide chains.

Common Reagents and Conditions

    Fmoc Chloride: Used for the protection of amino groups.

    Piperidine: Used for the deprotection of the Fmoc group.

    DCC or DIC: Used as coupling reagents in peptide synthesis.

Major Products Formed

    Protected Amino Acids: Formed during the initial protection step.

    Peptides: Formed during the coupling reactions.

    Free Amino Acids: Formed after the deprotection step.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid has several applications in scientific research:

    Peptide Synthesis: Widely used in the synthesis of peptides and proteins.

    Bioconjugation: Used in the modification of biomolecules for various applications in biochemistry and molecular biology.

    Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.

    Material Science: Employed in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid involves the protection and deprotection of amino groups. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group is available for further reactions, allowing for the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • Fmoc-Asp (OAll)-OH
  • Fmoc-allyl-Gly-OH

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is unique due to its specific structure, which includes a methyl group on the butanoic acid backbone. This structural feature provides distinct reactivity and stability compared to other Fmoc-protected amino acids, making it particularly useful in certain synthetic applications.

Properties

CAS No.

2649084-76-2

Molecular Formula

C21H23NO4

Molecular Weight

353.4

Purity

95

Origin of Product

United States

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